4-((2,2,2-Trifluoroethyl)amino)-2-(trifluoromethyl)benzonitrile
Overview
Description
4-((2,2,2-Trifluoroethyl)amino)-2-(trifluoromethyl)benzonitrile is a complex organic compound characterized by the presence of trifluoromethyl and trifluoroethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((2,2,2-Trifluoroethyl)amino)-2-(trifluoromethyl)benzonitrile typically involves multiple steps, starting with the nitration of a suitable precursor followed by the introduction of trifluoromethyl and trifluoroethyl groups. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process is optimized to minimize waste and ensure cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and alkyl halides.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the resulting compounds.
Biology: In biological research, 4-((2,2,2-Trifluoroethyl)amino)-2-(trifluoromethyl)benzonitrile can be used as a probe to study biological systems. Its unique structure allows for selective binding to specific biomolecules.
Medicine: This compound has potential applications in drug development. Its ability to interact with various biological targets makes it a candidate for designing new therapeutic agents.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals and materials. Its unique properties make it valuable for creating advanced materials with specific characteristics.
Mechanism of Action
The mechanism by which 4-((2,2,2-Trifluoroethyl)amino)-2-(trifluoromethyl)benzonitrile exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's ability to bind to specific receptors or enzymes, leading to desired biological or chemical outcomes.
Comparison with Similar Compounds
2,2,2-Trifluoroethyl benzene
1,1,1-Trifluoro-2-phenylethane
1,3-Bis(trifluoromethyl)benzene
Uniqueness: 4-((2,2,2-Trifluoroethyl)amino)-2-(trifluoromethyl)benzonitrile stands out due to its combination of trifluoromethyl and trifluoroethyl groups, which provide unique chemical and physical properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
4-(2,2,2-trifluoroethylamino)-2-(trifluoromethyl)benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6N2/c11-9(12,13)5-18-7-2-1-6(4-17)8(3-7)10(14,15)16/h1-3,18H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWAZFSEGWXUAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCC(F)(F)F)C(F)(F)F)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655493 | |
Record name | 4-[(2,2,2-Trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00655493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
821777-50-8 | |
Record name | 4-[(2,2,2-Trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00655493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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